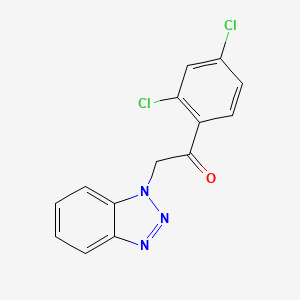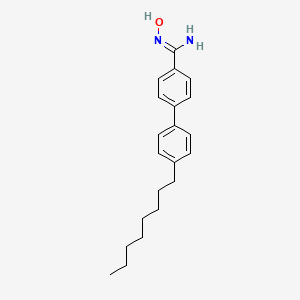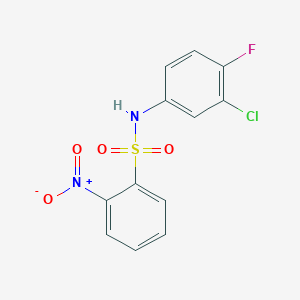![molecular formula C19H23N3OS B5870379 1-(2-pyridinyl)-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5870379.png)
1-(2-pyridinyl)-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-pyridinyl)-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine is a useful research compound. Its molecular formula is C19H23N3OS and its molecular weight is 341.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-pyridinyl)-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine is 341.15618354 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-pyridinyl)-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-pyridinyl)-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Proton Pump Inhibition for Antiulcer Activity
TY-11345 belongs to a class of compounds called 2-[(cyclohepta[b]pyridin-9-yl)sulfinyl]-1H-benzimidazoles . Among its congeners, TY-11345 stands out as the most potent. It contains a unique cyclohepta[b]pyridine moiety. Researchers have investigated its efficacy as a proton pump inhibitor (PPI) , specifically targeting the (H+ + K+)-ATPase enzyme responsible for gastric acid secretion. TY-11345 demonstrates promising antiulcer activity by reducing acid production in the stomach .
Antisecretory Activity
TY-11345’s antisecretory properties extend beyond PPI effects. In vivo studies have shown that certain analogs of TY-11345, with various substituents on the aromatic rings, outperform the well-known drug omeprazole . These analogs exhibit superior antisecretory activity, making them potential candidates for managing acid-related disorders .
Cytoprotective Activity
In addition to inhibiting acid secretion, TY-11345 demonstrates cytoprotective effects. Researchers have explored its ability to protect gastric mucosa from damage caused by factors like stress, alcohol, and nonsteroidal anti-inflammatory drugs (NSAIDs). The compound’s cytoprotective activity could be valuable in preventing or mitigating gastric ulcers .
Other Gastrointestinal Applications
TY-11345’s unique structure and pharmacological profile make it an interesting candidate for further research. Investigating its effects on other gastrointestinal conditions, such as gastroesophageal reflux disease (GERD) and Helicobacter pylori infection, could yield valuable insights .
Neurological and Psychiatric Research
Given the central nervous system’s expression of proton pumps, TY-11345 might have implications beyond the gastrointestinal tract. Researchers could explore its potential in neurological and psychiatric disorders, including mood disorders , neuropathic pain , and neurodegenerative diseases .
Drug Development and Optimization
TY-11345’s scaffold provides a foundation for designing novel derivatives with improved properties. Medicinal chemists can modify its structure to enhance potency, selectivity, and pharmacokinetics. By optimizing TY-11345 analogs, researchers may discover new therapeutic agents for various conditions .
Propiedades
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c23-19(17-14-15-6-2-1-3-7-16(15)24-17)22-12-10-21(11-13-22)18-8-4-5-9-20-18/h4-5,8-9,14H,1-3,6-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQHZXQRYAYYTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(tert-butyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5870307.png)
![2,3-dimethyl-1-[(4-phenyl-1-piperazinyl)acetyl]-1H-indole](/img/structure/B5870315.png)
![methyl 4-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5870323.png)

![1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5870346.png)
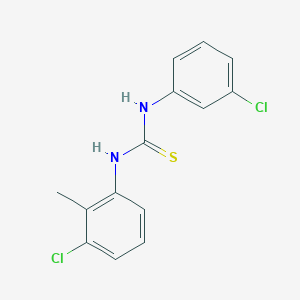
![N-[9-(dimethylamino)nonyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5870352.png)
![2-amino-4-ethyl-6-[(2-oxo-2-phenylethyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5870359.png)
![N-[3-(acetylamino)phenyl]propanamide](/img/structure/B5870366.png)
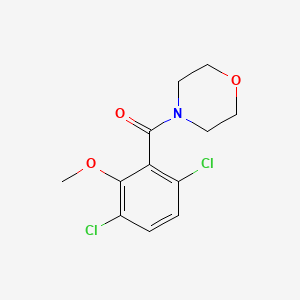
![1-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-oxoethyl]-4-iodo-3,5-dimethyl-1H-pyrazole](/img/structure/B5870385.png)
